molecular formula C18H30O6 B8226608 Tributyl prop-1-ene-1,2,3-tricarboxylate CAS No. 77630-53-6

Tributyl prop-1-ene-1,2,3-tricarboxylate

Cat. No.: B8226608
CAS No.: 77630-53-6
M. Wt: 342.4 g/mol
InChI Key: BANLNYYTSYHBAP-SQFISAMPSA-N
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Description

Tributyl prop-1-ene-1,2,3-tricarboxylate, also known as tributyl aconitate, is an organic compound with the molecular formula C18H30O6. It is a triester derived from prop-1-ene-1,2,3-tricarboxylic acid and butanol. This compound is known for its applications as a plasticizer in the polymer industry and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl prop-1-ene-1,2,3-tricarboxylate is typically synthesized through the esterification of prop-1-ene-1,2,3-tricarboxylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Tributyl prop-1-ene-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tributyl prop-1-ene-1,2,3-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl prop-1-ene-1,2,3-tricarboxylate primarily involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. This interaction occurs through the insertion of the ester groups between polymer chains, reducing intermolecular forces and enhancing the material’s flexibility .

Comparison with Similar Compounds

Similar Compounds

  • Tributyl citrate
  • Triethyl citrate
  • Tris(2-ethylhexyl) trimellitate

Uniqueness

Tributyl prop-1-ene-1,2,3-tricarboxylate is unique due to its specific ester structure, which provides distinct plasticizing properties compared to other similar compounds. Its ability to form stable esters and its compatibility with various polymers make it a valuable compound in industrial applications .

Properties

IUPAC Name

tributyl (Z)-prop-1-ene-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3/b15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANLNYYTSYHBAP-SQFISAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C/C(=C/C(=O)OCCCC)/C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7568-58-3, 77630-53-6
Record name 1-Propene-1,2,3-tricarboxylic acid, tributyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyl acetylcitrate impurity B [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077630536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyl prop-1-ene-1,2,3-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIBUTYL ACONITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1U6U57Y4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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